Marein Marein Marein is a member of flavonoids and a glycoside.
Marein is a natural product found in Abies pindrow, Viguiera dentata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 535-96-6
VCID: VC0534552
InChI: InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1
SMILES: O=C(C1=CC=C(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C(O)=C1O)/C=C/C3=CC=C(O)C(O)=C3
Molecular Formula: C21H22O11
Molecular Weight: 450.4 g/mol

Marein

CAS No.: 535-96-6

Cat. No.: VC0534552

Molecular Formula: C21H22O11

Molecular Weight: 450.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Marein - 535-96-6

Specification

CAS No. 535-96-6
Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1
Standard InChI Key XGEYXJDOVMEJNG-HTFDPZBKSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
SMILES O=C(C1=CC=C(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C(O)=C1O)/C=C/C3=CC=C(O)C(O)=C3
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Characterization and Structural Insights

Marein (CAS No. 535-96-6), also known as okanin-4'-O-glucoside, is a chalcone derivative characterized by a β-D-glucopyranosyl moiety attached to a dihydroxyphenylpropenone backbone . Its canonical SMILES notation is O=C(C1=CC=C(O[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)C(O)=C1O)/C=C/C3=CC=C(O)C(O)=C3, reflecting its stereochemical complexity .

Physicochemical Properties

Marein exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 25 mg/mL (55.51 mM) but is sparingly soluble in aqueous solutions. Stability requires storage at 4°C, protected from light, to prevent degradation . The compound’s melting point and logP values remain under investigation, though its glycosidic structure suggests moderate hydrophilicity.

Table 1: Key Chemical Properties of Marein

PropertyValueSource
Molecular FormulaC21H22O11C_{21}H_{22}O_{11}
Molecular Weight450.4 g/mol
Solubility in DMSO25 mg/mL (55.51 mM)
Storage Conditions4°C, protected from light
CAS Number535-96-6

Pharmacological Activities and Mechanisms of Action

Neuroprotective Effects

Marein demonstrates neuroprotection by mitigating mitochondrial dysfunction and oxidative stress. In PC12 cells exposed to methylglyoxal (MG), Marein (40 μM) restored mitochondrial membrane potential (ΔΨm\Delta\Psi_m), reduced reactive oxygen species (ROS), and upregulated glyoxalase I (Glo1) activity . These effects correlate with activation of the AMP-activated protein kinase (AMPK) pathway, which enhances cellular energy homeostasis and inhibits apoptosis .

Antidiabetic and Metabolic Regulation

In HepG2 hepatocytes, Marein (10–40 μM) ameliorates insulin resistance by promoting glucose uptake via the CaMKK/AMPK/GLUT1 axis and enhancing glycogen synthesis through IRS/Akt/GSK-3β signaling . It also suppresses hepatic gluconeogenesis by modulating Akt/FoxO1 pathways, offering dual benefits for type 2 diabetes management .

Table 2: Key Pharmacological Targets of Marein

Target PathwayBiological EffectModel SystemConcentrationSource
AMPK ActivationEnhances glucose uptakeHepG2 cells10–40 μM
HDAC InhibitionEpigenetic modulationIn vitro assaysIC₅₀ = 100 μM
TGF-β1/Smads SuppressionReduces renal fibrosisHBZY-1 cells20–40 μM
NF-κB InhibitionAttenuates inflammationRAW264.7 cells40 μM

Antioxidant and Anti-Inflammatory Actions

Marein scavenges free radicals (e.g., DPPH) and reduces lipid peroxidation, as evidenced in Coreopsis tinctoria extracts . In LPS-stimulated macrophages, it inhibits pro-inflammatory cytokines (TNF-α, IL-1β) and cyclooxygenase-2 (COX-2) by blocking NF-κB nuclear translocation .

Therapeutic Applications in Disease Models

Diabetic Nephropathy (DN)

In hyperglycemic rat mesangial cells (HBZY-1), Marein (20–40 μM) attenuates renal fibrosis and inflammation by downregulating TGF-β1/Smads and NF-κB pathways . These effects preserve glomerular structure and reduce proteinuria in preclinical models .

Osteoclastogenesis and Bone Health

Marein (10–40 μM) suppresses RANKL-induced osteoclast differentiation in RAW264.7 cells by inhibiting ROS-mediated MAPK/NFATc1 signaling, suggesting utility in osteoporosis management .

Cardiovascular Protection

By modulating HIF-1α expression, Marein improves lipid metabolism in hypertrophic H9c2 cardiomyocytes, reducing triglyceride accumulation and oxidative stress .

Extraction and Analytical Profiling

Optimization of Extraction

The highest yield of Marein from Coreopsis tinctoria is achieved at 80°C with a solid-liquid ratio of 1:70, using ethanol-water mixtures . High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for quantification, with typical retention times of 12–15 minutes .

Future Directions and Clinical Implications

While preclinical data are promising, clinical trials are needed to validate Marein’s efficacy in humans. Priority areas include:

  • Formulation Development: Enhancing bioavailability via lipid-based nanosystems.

  • Combination Therapies: Synergistic effects with metformin or SGLT2 inhibitors for diabetes.

  • Targeted Delivery: Functionalized nanoparticles for renal or neuronal targeting.

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